Cas no 3393-18-8 (5'-Inosinic acid,2'-deoxy-)

5'-Inosinic acid,2'-deoxy- structure
Nome do Produto:5'-Inosinic acid,2'-deoxy-
5'-Inosinic acid,2'-deoxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- 5'-Inosinic acid,2'-deoxy-
- 2'-deoxyinosine 5'-monophosphate
- [(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- 2'-Deoxy-5'-inosinic acid
- 2'-Deoxy-IMP
- 2'-Deoxyinosine 5'-phosphoric acid
- 2''-Deoxyinosine-5''-monophosphoric acid
- 2'-Desoxyinosin-5'-monophosphat
- deoxyinosine monophosphate
- Desoxyinosin-5'-phosphat
- Hypoxanthine deoxyriboside
- deoxyinosine phosphate
- 9-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
- [(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- DTXSID60937065
- 3393-18-8
- Q15410932
- INOSINE, 2'-DEOXY-, 5'-PHOSPHATE
- INOSINE, 2'-DEOXY-, 5'-(DIHYDROGEN PHOSPHATE)
- C06196
- 9-(2-deoxy-5-O-phosphono-beta-delta-erythro-pentofuranosyl)-9H-purin-6-ol
- 2'-Deoxyinosine 5'-monophosphoric acid
- NCGC00249101-01
- [(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- 2'-Deoxyinosine 5'-phosphate
- SCHEMBL20282682
- CHEBI:28806
- UNII-T2SLS3P7A9
- SCHEMBL1533826
- {[(2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- ((2R,3S,5R)-3-Hydroxy-5-(6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyldihydrogenphosphate
- T2SLS3P7A9
- Epitope ID:158627
- ((2R,3S,5R)-3-Hydroxy-5-(6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 2'-deoxyinosine-5'-monophosphate
- [(2R,3S,4R,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- EINECS 222-237-0
- deoxy IMP
-
- Inchi: InChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)
- Chave InChI: PHNGFPPXDJJADG-UHFFFAOYSA-N
- SMILES: C1(N2C3=C(C(=NC=N3)O)N=C2)OC(COP(O)(O)=O)C(O)C1
Propriedades Computadas
- Massa Exacta: 332.05200
- Massa monoisotópica: 332.05218576g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 525
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 156Ų
- XLogP3: -2.8
Propriedades Experimentais
- PSA: 169.86000
- LogP: -0.71040
5'-Inosinic acid,2'-deoxy- Literatura Relacionada
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
3393-18-8 (5'-Inosinic acid,2'-deoxy-) Produtos relacionados
- 131-99-7(5'-Inosinic acid)
- 2171931-27-2(3-{N-benzyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}propanoic acid)
- 878615-77-1(2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide)
- 1508436-58-5(N-methyl-N-(1-methyl-1H-indol-6-yl)methylhydroxylamine)
- 2171369-67-6(3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid)
- 2228559-30-4(3,3-difluoro-3-(4-hydroxy-3-methoxyphenyl)propanoic acid)
- 1806328-22-2(3-(2-Chloro-3-(hydroxymethyl)phenyl)propanoic acid)
- 865878-54-2(1-(isothiocyanatomethyl)-4-propylbenzene)
- 2171864-12-1(2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)-2-methylpentanoic acid)
- 1782475-64-2(Tert-butyl N-[3-(methylamino)butyl]carbamate)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
